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molecular formula C13H17NO3 B5080405 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropanamide

Cat. No. B5080405
M. Wt: 235.28 g/mol
InChI Key: FVQOHMDZTOKLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283356B2

Procedure details

To a solution of 22.5 g (149 mmol) 2,3-dihydro-benzo[1,4]dioxin-6-ylamine and 25 ml (179 mmol) triethylamine in 1 l diethyl ether is added at 12° C. within 10 minutes 20 ml (164 mmol) pivaloyl chloride dissolved in 250 ml diethyl ether. The temperature is kept between 12-16° C. The reaction mixture is stirred at room temperature for 1 hour. Then it is washed with 2× with 300 ml water, 2× with 150 ml 1N HCl and 2× with brine, dried with Na2SO4 and partially evaporated to a volume of 80 ml. This leads to a suspension. Hexane is added and the solid is filtered to give N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-dimethyl-propionamide.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:19](Cl)(=[O:24])[C:20]([CH3:23])([CH3:22])[CH3:21]>C(OCC)C>[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([NH:11][C:19](=[O:24])[C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)N
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept between 12-16° C
WASH
Type
WASH
Details
Then it is washed with 2× with 300 ml water, 2× with 150 ml 1N HCl and 2× with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
partially evaporated to a volume of 80 ml
ADDITION
Type
ADDITION
Details
Hexane is added
FILTRATION
Type
FILTRATION
Details
the solid is filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)NC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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